molecular formula C19H24N2 B3034032 1-benzhydryl-N,N,3-trimethylazetidin-3-amine CAS No. 133891-61-9

1-benzhydryl-N,N,3-trimethylazetidin-3-amine

Cat. No.: B3034032
CAS No.: 133891-61-9
M. Wt: 280.4 g/mol
InChI Key: AFRBNSRPSRYNFW-UHFFFAOYSA-N
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Description

1-benzhydryl-N,N,3-trimethylazetidin-3-amine is a chemical compound with the molecular formula C19H24N2 and a molecular weight of 280.42 g/mol . It is known for its unique structure, which includes a benzhydryl group and an azetidine ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-N,N,3-trimethylazetidin-3-amine typically involves the reaction of benzhydryl chloride with N,N,3-trimethylazetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-benzhydryl-N,N,3-trimethylazetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-benzhydryl-N,N,3-trimethylazetidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzhydryl-N,N,3-trimethylazetidin-3-amine involves its interaction with specific molecular targets. The benzhydryl group and azetidine ring contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzhydryl-N,N-dimethylazetidin-3-amine
  • 1-benzhydryl-N,N,3-trimethylpyrrolidin-3-amine
  • 1-benzhydryl-N,N,3-trimethylpiperidin-3-amine

Uniqueness

1-benzhydryl-N,N,3-trimethylazetidin-3-amine is unique due to its specific structural features, including the azetidine ring and benzhydryl group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

1-benzhydryl-N,N,3-trimethylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-19(20(2)3)14-21(15-19)18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRBNSRPSRYNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301228886
Record name 1-(Diphenylmethyl)-N,N,3-trimethyl-3-azetidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133891-61-9
Record name 1-(Diphenylmethyl)-N,N,3-trimethyl-3-azetidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133891-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Diphenylmethyl)-N,N,3-trimethyl-3-azetidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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